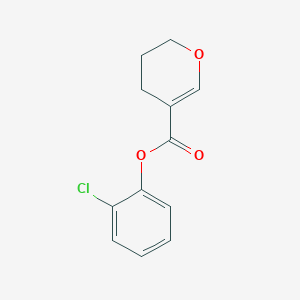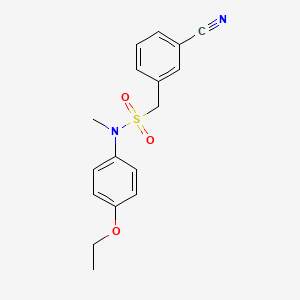
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is used in the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide prevents the activation of downstream signaling pathways and disrupts the survival and proliferation of cancer cells. In autoimmune diseases, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide reduces inflammation by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has also been shown to selectively inhibit BTK without affecting other kinases, minimizing off-target effects. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has demonstrated potent anti-tumor activity and reduced inflammation in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic profile, and promising preclinical results. However, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. One potential direction is the combination of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is the evaluation of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide in other types of cancers and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic profile and reduce the potential for off-target effects of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide.
Synthesemethoden
The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide involves several steps, including the reaction of 4-ethoxyphenylboronic acid with 3-cyanophenylboronic acid to form 1-(3-cyanophenyl)-4-ethoxyphenylboronic acid. This intermediate is then coupled with N-methylmethanesulfonamide to form 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is currently undergoing clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-17-9-7-16(8-10-17)19(2)23(20,21)13-15-6-4-5-14(11-15)12-18/h4-11H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRRLLUMHBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

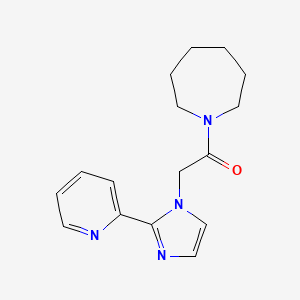
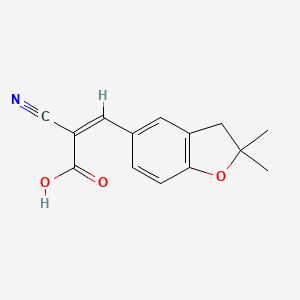
![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)
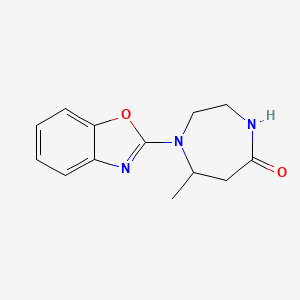
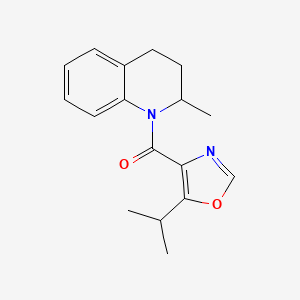
![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)
